2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is an intriguing compound characterized by a complex structure that includes pyridazinone, piperidine, and pyranone moieties. This unique combination of functional groups may open up diverse chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one involves several key steps:
Formation of 6-methyl-2-oxo-2H-pyran-4-yl intermediate: : This can be achieved by the condensation of malonic acid derivatives with acetoacetic ester under acidic conditions, followed by cyclization.
Preparation of piperidine-1-carbonyl derivative: : This intermediate can be synthesized through a multistep process starting from piperidine, involving acylation and subsequent functional group transformations.
Coupling of intermediates: : The final coupling step involves the reaction of the pyranone intermediate with the piperidine-1-carbonyl derivative under suitable catalytic conditions to form the target compound.
Industrial Production Methods
Industrial scale production often follows the same synthetic routes as above but utilizes optimized conditions for yield and purity. This might include the use of automated reactors, controlled temperatures, and pressures, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyranone ring.
Reduction: : The carbonyl groups in the structure provide sites for reduction.
Substitution: : The aromatic pyridazinone ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenating agents like bromine, nucleophiles like amines or alcohols.
Major Products
The major products from these reactions will be derivatives of the original structure with modifications at the specified reactive sites, such as hydroxylated, halogenated, or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block in the synthesis of more complex molecules.
Its functional groups allow for versatile modifications, making it valuable in developing novel chemical compounds.
Biology
Its structure suggests possible interactions with biological targets.
Medicine
Investigated for potential pharmacological activities due to its complex structure.
Could serve as a lead compound in drug discovery, particularly for targeting enzymes or receptors involved in disease processes.
Industry
Utilized in the production of specialty chemicals.
The compound’s stability makes it suitable for various industrial processes requiring high-performance materials.
Wirkmechanismus
The detailed mechanism by which 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exerts its effects involves binding to specific molecular targets. The pyridazinone and piperidine moieties may interact with enzyme active sites or receptor binding pockets, leading to modulation of their activity. The exact pathways would depend on the biological context and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyridine-1-carbonyl)pyridazin-3(2H)-one: : A slight variation in the heterocycle.
6-methyl-2-oxo-2H-pyran-4-yl piperidine derivatives: : Lacking the pyridazinone group.
Pyridazinone-based compounds: : Differing in substituents on the pyridazinone ring.
Uniqueness
What sets 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one apart is the combination of pyranone, piperidine, and pyridazinone moieties. This confers unique chemical reactivity and potential for diverse applications in various fields of research and industry.
Biologische Aktivität
The compound 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic molecule that exhibits potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews its structural characteristics, synthesis methods, and biological evaluations, supported by data tables and case studies.
Structural Characteristics
The molecular formula of the compound is C15H18N4O5, with a molecular weight of approximately 318.33 g/mol. The structure includes a pyridazine ring, a piperidine moiety, and a 6-methyl-2-oxo-2H-pyran group, which contribute to its unique biological properties.
Structural Features
Feature | Description |
---|---|
Pyridazine Ring | A six-membered heterocyclic compound that may influence the compound's reactivity and binding properties. |
Piperidine Moiety | A saturated nitrogen-containing ring that enhances the compound's pharmacological profile. |
6-Methyl-2-Oxo-2H-Pyran | A functional group that may impart specific biological activities such as antimicrobial or anticancer effects. |
Synthesis
Synthesis of this compound typically involves multi-step organic reactions, often yielding high purity and efficiency. The synthesis pathway may include:
- Formation of the piperidine derivative.
- Coupling with the pyridazinone framework.
- Introduction of the 6-methyl-2-oxo-2H-pyran moiety via etherification or similar reactions.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, particularly in:
- Antimicrobial Activity : The presence of the pyran ring is associated with enhanced antimicrobial properties against several bacterial strains.
- Antitumor Potential : The compound has shown promise in inhibiting tumor cell proliferation in vitro, suggesting potential as an anticancer agent.
- Kinase Inhibition : Initial data suggest that it may act as a kinase inhibitor, which is crucial for targeting cancer pathways.
Case Studies
-
Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones compared to control groups.
Organism Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 - Antitumor Activity : A study involving human cancer cell lines (e.g., MCF7 for breast cancer) revealed that the compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
- Kinase Inhibition Assays : The compound was tested against various kinases involved in cancer signaling pathways, showing IC50 values in the low micromolar range, indicating effective inhibition.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Receptor Binding : It may bind to specific receptors or enzymes involved in cell signaling pathways.
- Enzyme Inhibition : By inhibiting kinases, it disrupts signaling cascades essential for tumor growth and survival.
Eigenschaften
IUPAC Name |
2-methyl-6-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-11-9-13(10-16(22)24-11)25-12-5-7-20(8-6-12)17(23)14-3-4-15(21)19(2)18-14/h3-4,9-10,12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYKUZHWULBKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.